2-Fluoro-6-iodoanisole
Overview
Description
2-Fluoro-6-iodoanisole is an organic halide that contains a fluoro and an iodo group attached to a benzene ring through an ethoxy linkage1. The compound has the molecular formula C8H7FOI and a molecular weight of 286.04 g/mol1.
Synthesis Analysis
The synthesis of 2-Fluoro-6-iodoanisole is not explicitly mentioned in the search results. However, a related compound, p-bromoanisole (p-BrA), and p-iodoanisole (p-IA) have been successfully ortho-metalated in promoted hydrocarbon media using ortho-lithiodimethylbenzylamine (o-LiDMBA) as the metalating agent2.Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-iodoanisole consists of a benzene ring with a fluoro and an iodo group attached to it through an ethoxy linkage1. The molecular formula is C8H7FOI and the molecular weight is 286.04 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Fluoro-6-iodoanisole are not detailed in the search results. However, it’s worth noting that aryllithium chemistry, which includes ortho-lithiations and halogen/lithium exchange procedures, has been a mainstay in the organic/organometallic chemist’s toolbox2.Physical And Chemical Properties Analysis
2-Fluoro-6-iodoanisole is an organic halide with a molecular weight of 286.04 g/mol1. Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Radiopharmaceuticals
2-Fluoro-6-iodoanisole is a key intermediate in the synthesis of no-carrier-added (NCA) PET tracers, such as 6-[18F]fluoro-L-dopa, which are crucial for medical imaging and diagnosing various diseases. For instance, a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa was synthesized from 3-iodoanisole, involving 2,4-bis(chloromethyl)-5-iodoanisole as a critical step (Kuroda et al., 2000).
Catalytic Fluorination
The compound is also instrumental in catalytic fluorination processes. For example, the catalytic fluorination of 1,3-dicarbonyl compounds with aqueous hydrofluoric acid efficiently proceeds using iodoarene catalysts including 2-fluoro-6-iodoanisole, yielding 2-fluoro-1,3-dicarbonyl compounds (Kitamura et al., 2013).
Studying Molecular Structure and Conformational Properties
Research on 2-fluoroanisole, a related compound, has revealed insights into molecular structure and conformational properties. These studies have implications for understanding the behavior of 2-fluoro-6-iodoanisole in various environments (Novikov et al., 2003).
Synthesis of Radiopharmaceuticals for Clinical Investigations
Further advancements in the synthesis of radiopharmaceuticals like 18F-FDOPA have involved 2-fluoro-6-iodoanisole derivatives. These compounds are significant for clinical investigations in neurology and oncology (Libert et al., 2013).
Synthesis of Other Fluoro-Iodo Compounds
Additionally, 2-fluoro-6-iodoanisole is a precursor in the synthesis of various fluoro-iodo compounds, which are essential in multiple chemical reactions and potentially in pharmaceutical development (Huang Sou-yi, 2007).
Safety And Hazards
The specific safety and hazards of 2-Fluoro-6-iodoanisole are not detailed in the search results. However, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols.
Future Directions
The future directions for 2-Fluoro-6-iodoanisole are not explicitly mentioned in the search results. However, phenol derivatives, including m-aryloxy phenols, have high potential for synthesizing bioactive natural products and conducting polymers4. This suggests that 2-Fluoro-6-iodoanisole could have potential applications in various fields of research and industry1.
properties
IUPAC Name |
1-fluoro-3-iodo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQJQWYSGFSMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627809 | |
Record name | 1-Fluoro-3-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodoanisole | |
CAS RN |
32750-21-3 | |
Record name | 1-Fluoro-3-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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